molecular formula C7H7BrF2S B2672037 3-Bromo-2-(difluoromethyl)-5-ethylthiophene CAS No. 2248330-18-7

3-Bromo-2-(difluoromethyl)-5-ethylthiophene

Cat. No.: B2672037
CAS No.: 2248330-18-7
M. Wt: 241.09
InChI Key: KGZKVFOJZRFUTD-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)-5-ethylthiophene is an organobromine compound with a thiophene ring substituted with bromine, difluoromethyl, and ethyl groups

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)-5-ethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2S/c1-2-4-3-5(8)6(11-4)7(9)10/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZKVFOJZRFUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)-5-ethylthiophene can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethyl)-5-ethylthiophene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)-5-ethylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoromethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

    Substitution: Products vary depending on the nucleophile used, such as 3-amino-2-(difluoromethyl)-5-ethylthiophene or 3-thio-2-(difluoromethyl)-5-ethylthiophene.

    Oxidation: Sulfoxides or sulfones of this compound.

    Reduction: Dehalogenated or modified difluoromethyl derivatives.

Scientific Research Applications

3-Bromo-2-(difluoromethyl)-5-ethylthiophene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)-5-ethylthiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(difluoromethyl)pyridine
  • 3-Bromo-2-(difluoromethyl)benzene
  • 3-Bromo-2-(difluoromethyl)thiophene

Uniqueness

3-Bromo-2-(difluoromethyl)-5-ethylthiophene is unique due to the presence of both difluoromethyl and ethyl groups on the thiophene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and material science.

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